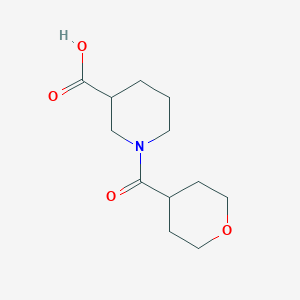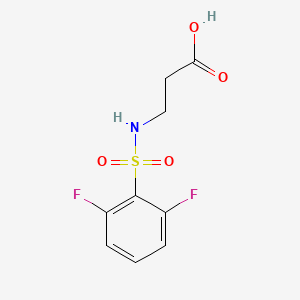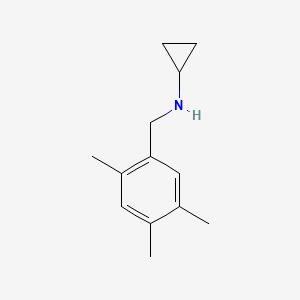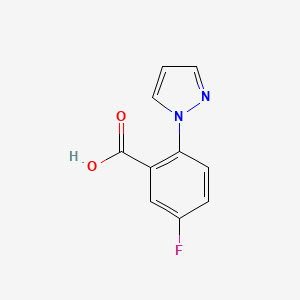
4-Fluoro-2-(1-piperidinylmethyl)aniline
Übersicht
Beschreibung
4-Fluoro-2-(1-piperidinylmethyl)aniline, also known as 4-Fluoro-2-PMPA, is a synthetic aromatic amine that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in ethanol and other organic solvents. 4-Fluoro-2-PMPA has been the subject of numerous studies due to its unique properties, which make it useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(1-piperidinylmethyl)anilineMPA has been used as a research tool in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. It has been used to study the effects of neurotransmitters on the brain and to investigate the mechanisms of action of various drugs. In addition, 4-Fluoro-2-(1-piperidinylmethyl)anilineMPA has been used in laboratory experiments to study the effects of various compounds on the body, such as hormones, drugs, and toxins.
Wirkmechanismus
4-Fluoro-2-(1-piperidinylmethyl)anilineMPA acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in a variety of neurological processes, including learning and memory, and is activated by the neurotransmitter glutamate. 4-Fluoro-2-(1-piperidinylmethyl)anilineMPA binds to the NMDA receptor and activates it, leading to an increase in the activity of the receptor.
Biochemical and Physiological Effects
When 4-Fluoro-2-(1-piperidinylmethyl)anilineMPA binds to the NMDA receptor, it leads to an increase in the activity of the receptor, which can result in a variety of biochemical and physiological effects. These effects include an increase in the release of neurotransmitters, such as glutamate and dopamine, as well as an increase in the activity of other enzymes, such as those involved in the synthesis of proteins and lipids. In addition, 4-Fluoro-2-(1-piperidinylmethyl)anilineMPA can also affect the activity of various hormones, such as cortisol and adrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-2-(1-piperidinylmethyl)anilineMPA is a useful research tool due to its ability to activate the NMDA receptor. This makes it ideal for experiments that require the activation of the receptor, such as those studying the effects of various compounds on the brain. However, 4-Fluoro-2-(1-piperidinylmethyl)anilineMPA has some limitations for laboratory experiments. For example, it is not very stable in solution and can degrade over time. In addition, it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for 4-Fluoro-2-(1-piperidinylmethyl)anilineMPA research. One direction is to further investigate the effects of 4-Fluoro-2-(1-piperidinylmethyl)anilineMPA on the NMDA receptor and other receptors in the brain. In addition, 4-Fluoro-2-(1-piperidinylmethyl)anilineMPA could be used to study the effects of various drugs on the brain, as well as the effects of various hormones and toxins. Finally, 4-Fluoro-2-(1-piperidinylmethyl)anilineMPA could be used to develop new treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Eigenschaften
IUPAC Name |
4-fluoro-2-(piperidin-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHYISBZTZAVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)


![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)

![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)



![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)


![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)